3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
Description
Significance of the Pyrrolo[2,3-b]pyridine Core in Chemical Biology
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is a privileged scaffold in chemical biology and drug discovery. nih.govpharmablock.com Its structure is a bioisostere of both indole (B1671886) and purine, meaning it has a similar size and electronic configuration, which allows it to mimic these essential biological motifs and interact with their corresponding receptors and enzymes. nih.govpharmablock.com This mimicry is a key reason for the widespread application of 7-azaindoles in the design of kinase inhibitors, as the scaffold can effectively occupy the ATP binding site of these enzymes. pharmablock.comacs.org
The 7-azaindole core forms the foundation of several approved drugs and clinical candidates, including inhibitors for kinases like BRAF, FGFR, and CSF1R. pharmablock.comnih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can modulate the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, which are critical for drug efficacy. pharmablock.comacs.org Researchers have developed numerous derivatives of this scaffold, demonstrating its versatility in targeting a wide array of proteins involved in diseases ranging from cancer to inflammatory conditions. nih.govnih.govacs.orgnih.gov
Historical Context of Iodinated 1H-Pyrrolo[2,3-b]pyridines
The functionalization of the 7-azaindole scaffold is a central theme in its synthetic chemistry. Iodination, in particular, represents a critical and historically significant strategy for derivatization. The introduction of an iodine atom onto the pyrrolopyridine ring, most commonly at the 3-position, transforms the scaffold into a versatile synthetic intermediate. nih.govrsc.org This position is highly susceptible to electrophilic substitution. nih.govrsc.org
The utility of 3-iodo-7-azaindoles lies in their ability to participate in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. nih.govnih.gov These reactions allow for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, and amino groups. This strategic use of iodinated intermediates enables the rapid generation of large libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery programs. nih.govnih.gov The reactivity of the C-I bond provides a reliable handle for molecular elaboration, making iodinated 7-azaindoles foundational building blocks in modern medicinal chemistry. nih.govacs.org
Overview of Research Trajectories for 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol
While specific research literature on this compound is not extensively documented, its chemical structure suggests clear and compelling research trajectories based on the well-established chemistry of its constituent parts. The molecule is best viewed as a specialized synthetic intermediate poised for creating more complex and potentially bioactive compounds.
Synthetic Utility: The primary research application for this compound is as a versatile building block. Its synthesis would likely be achieved through the direct iodination of the precursor, 1H-pyrrolo[2,3-b]pyridin-6-ol, using a mild iodinating agent such as N-iodosuccinimide (NIS).
Once synthesized, the molecule offers two distinct points for chemical modification:
The 3-Iodo Group: This serves as a classic handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at this position.
The 6-Hydroxy Group: This phenolic group provides a site for further functionalization, such as etherification or esterification. It also enhances the molecule's polarity and provides a hydrogen bond donor/acceptor site, which can be crucial for interaction with biological targets.
Potential as a Kinase Inhibitor Precursor: Given that the 7-azaindole scaffold is a cornerstone of many kinase inhibitors, derivatives of this compound are logical candidates for screening against various kinase families. google.commdpi.com Research would likely focus on using it to synthesize inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and TRAF2- and NCK-interacting kinase (TNIK), where other 7-azaindole derivatives have shown significant activity. acs.orgnih.govnih.govacs.org The 6-hydroxy group could confer unique binding properties or improved pharmacokinetics compared to non-hydroxylated analogs.
Exploration in Other Therapeutic Areas: Beyond kinases, the 7-azaindole scaffold has been investigated for other targets. For instance, derivatives have been developed as inhibitors of NADPH oxidase 2 (NOX2), which is implicated in neurodegenerative diseases. mdpi.comresearchgate.net Therefore, a research trajectory for this compound would involve its use in synthesizing novel compounds for evaluation in a broad range of biological assays.
Data Tables
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅IN₂O |
| Molecular Weight | 260.03 g/mol |
| Common Name | 3-iodo-6-hydroxy-7-azaindole |
| Core Scaffold | 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) |
| Key Functional Groups | Iodine (at C3), Hydroxyl (at C6) |
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-9-7-4(5)1-2-6(11)10-7/h1-3H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTDTJGQEXOGCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CN2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233969 | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-01-7 | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dihydro-3-iodo-6H-pyrrolo[2,3-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001233969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Structural Modification of 3 Iodo 1h Pyrrolo 2,3 B Pyridin 6 Ol
Functionalization at the Iodinated C3 Position
Substitution Reactions at C3
While cross-coupling reactions are more prevalent, the C3 position of the 7-azaindole (B17877) nucleus can undergo certain substitution reactions. Direct acylation at the C3 position of 4-, 5-, 6-, or 7-azaindoles can be achieved using an excess of aluminum chloride in dichloromethane, followed by the addition of an acyl chloride at room temperature nih.gov. This method provides a direct route to introduce keto functionalities.
Furthermore, the inherent reactivity of the 7-azaindole core allows for electrophilic substitution reactions. For instance, iodination of 1-arylated 7-azaindoles at the C3 position can be readily achieved using N-iodosuccinimide (NIS) and potassium hydroxide wikipedia.org. This highlights the susceptibility of the C3 position to electrophilic attack, a characteristic that can be exploited for the introduction of other electrophiles.
Cross-Coupling Chemistry for C3 Diversification
The presence of the iodine atom at the C3 position makes 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, leading to a diverse range of derivatives.
Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl and heteroaryl moieties at the C3 position. For instance, the Suzuki-Miyaura coupling of N-protected 3-iodo-6-chloro-7-azaindole with various phenyl boronic acids proceeds with high efficiency acs.org. The reaction conditions are typically mild, often utilizing a palladium catalyst such as Pd2(dba)3 with a suitable ligand like SPhos, and a base like cesium carbonate acs.org. This methodology has been successfully applied to synthesize a range of 3,6-diaryl-7-azaindoles acs.org.
Sonogashira Coupling: This reaction enables the introduction of alkyne functionalities at the C3 position. The Sonogashira coupling of 3-iodo-7-azaindole derivatives with terminal alkynes is a well-established method for C-C bond formation nih.govorganic-chemistry.org. These reactions are typically catalyzed by a palladium complex, such as Pd(PPh3)4, in the presence of a copper(I) co-catalyst nih.gov.
Heck Coupling: The Heck reaction allows for the introduction of vinyl groups at the C3 position. This palladium-catalyzed reaction involves the coupling of the 3-iodo-7-azaindole with an alkene.
Buchwald-Hartwig Amination: This powerful cross-coupling reaction is used to form carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine substituents at the C3 position. The reaction typically employs a palladium catalyst and a suitable phosphine ligand.
Ullmann Condensation: This copper-catalyzed reaction provides an alternative to palladium-catalyzed methods for the formation of C-N and C-O bonds at the C3 position. The Ullmann condensation can be used to couple 3-iodo-7-azaindole derivatives with amines, alcohols, and phenols, though it often requires higher reaction temperatures compared to palladium-catalyzed methods wikipedia.org.
Table 1: Examples of Cross-Coupling Reactions at the C3 Position of 3-Iodo-7-azaindole Derivatives
| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |
| Suzuki-Miyaura | 3-Iodo-6-chloro-7-azaindole, Phenyl boronic acid | Pd2(dba)3, SPhos, Cs2CO3 | 3-Aryl-7-azaindole | acs.org |
| Sonogashira | 3-Iodo-7-azaindole derivative, Terminal alkyne | Pd(PPh3)4, CuI | 3-Alkynyl-7-azaindole | nih.gov |
| Buchwald-Hartwig | 3-Iodo-7-azaindole derivative, Amine | Palladium catalyst, Phosphine ligand | 3-Amino-7-azaindole | nih.gov |
| Ullmann | 3-Iodo-7-azaindole derivative, Amine/Alcohol | Copper catalyst | 3-Amino/Alkoxy-7-azaindole | wikipedia.org |
Modifications at the C6-Hydroxyl Group
The C6-hydroxyl group offers a prime site for derivatization through esterification, etherification, and conjugation, enabling the attachment of a wide range of functional groups and molecules.
Esterification and Etherification Reactions
Esterification: The hydroxyl group at the C6 position can be readily converted to an ester. Standard esterification methods, such as the Steglich esterification, can be employed. This reaction utilizes a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) nih.gov. The mild conditions of the Steglich esterification make it suitable for substrates that may be sensitive to harsher methods nih.gov. Another approach is the Mitsunobu reaction, which allows for the conversion of alcohols to esters using a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) organic-chemistry.orgnih.gov.
Etherification: The C6-hydroxyl group can be transformed into an ether via several methods. The Williamson ether synthesis is a classic and widely used method that involves the reaction of the corresponding alkoxide with an alkyl halide wikipedia.orgmasterorganicchemistry.comkhanacademy.orgyoutube.com. The alkoxide is typically formed by treating the alcohol with a strong base. The Mitsunobu reaction can also be adapted for ether formation by using a phenol as the nucleophile instead of a carboxylic acid organic-chemistry.org.
Conjugation Strategies via the Hydroxyl Group
The C6-hydroxyl group serves as an attachment point for conjugation to other molecules, such as peptides, polymers, or reporter tags.
Peptide Coupling: The hydroxyl group can be linked to the carboxylic acid terminus of a peptide or amino acid using standard peptide coupling reagents. Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective for this purpose bachem.com. These reagents activate the carboxylic acid, facilitating the formation of an ester bond with the C6-hydroxyl group.
Manipulation of Nitrogen Atom Substituents (N1)
The nitrogen atom of the pyrrole (B145914) ring (N1) is another key site for introducing diversity into the this compound scaffold. The N-H proton can be readily removed by a base, and the resulting anion can react with various electrophiles.
N-Alkylation: Alkyl groups can be introduced at the N1 position through reaction with alkyl halides in the presence of a base. This reaction is a common strategy for modifying the steric and electronic properties of the 7-azaindole core.
N-Arylation: The introduction of aryl groups at the N1 position is typically achieved through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination reactions mdpi.com. These reactions allow for the coupling of the 7-azaindole nitrogen with a wide range of aryl and heteroaryl halides. For instance, the N-arylation of 7-azaindole can be achieved using aryl iodides in the presence of a copper catalyst mdpi.com.
Protecting Groups: In multi-step syntheses, it is often necessary to protect the N1 position to prevent unwanted side reactions. Common protecting groups for the 7-azaindole nitrogen include tosyl (Ts) and benzenesulfonyl (Bs) groups. These groups can be introduced by reacting the 7-azaindole with the corresponding sulfonyl chloride in the presence of a base. The protecting groups can be subsequently removed under specific conditions, for example, the tosyl group can be cleaved using a base nih.gov.
Table 2: Summary of Derivatization Strategies for this compound
| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |
| C3 | Acylation | Acyl chloride, AlCl3 | Ketone |
| Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst, base | Aryl | |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) | Alkynyl | |
| C6-OH | Steglich Esterification | Carboxylic acid, DCC, DMAP | Ester |
| Williamson Ether Synthesis | Alkyl halide, base | Ether | |
| Peptide Coupling | Peptide/Amino acid, coupling reagent (e.g., HBTU) | Peptide conjugate | |
| N1 | N-Alkylation | Alkyl halide, base | N-Alkyl |
| N-Arylation | Aryl halide, Cu or Pd catalyst, base | N-Aryl | |
| Protection | Tosyl chloride, base | N-Tosyl |
N-Alkylation and N-Acylation Approaches
The pyrrole nitrogen (N-1) of the 7-azaindole core is nucleophilic and can be readily functionalized through alkylation or acylation. These reactions are typically performed to introduce substituents that can probe specific regions of a biological target, modulate the electronic properties of the ring system, or improve physicochemical properties such as solubility.
N-alkylation is commonly achieved by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides under basic conditions. These modifications prevent the formation of tautomers and eliminate the hydrogen-bond-donating capability of the pyrrole NH, which can be critical for SAR studies. mdpi.com
| Reaction Type | Reagent Example | Base | Solvent | Product Type |
| N-Alkylation | Methyl iodide (CH₃I) | NaH | DMF | N-1 Methyl derivative |
| Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | N-1 Benzyl derivative | |
| Isopropyl iodide | NaH | THF | N-1 Isopropyl derivative tugraz.at | |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | N-1 Acetyl derivative |
| Benzoyl chloride | Pyridine (B92270) | Dichloromethane | N-1 Benzoyl derivative |
This table illustrates common reagents and conditions for the N-alkylation and N-acylation of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Protection and Deprotection of the Pyrrole Nitrogen
In multi-step syntheses, it is often necessary to temporarily block the reactive N-1 position of the pyrrole ring to achieve selectivity in subsequent reactions at other positions, such as palladium-catalyzed cross-coupling at the C-3 iodo position. nih.gov The choice of a suitable protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.
Common protecting groups for the 7-azaindole nitrogen include sulfonyl derivatives (e.g., benzenesulfonyl) and, notably, the (trimethylsilyl)ethoxymethyl (SEM) group. nih.gov The SEM group is particularly useful as it is stable under many cross-coupling conditions. It is typically introduced using SEM-Cl and a base like NaH.
Deprotection of the SEM group can be challenging. nih.govnih.gov Standard conditions often involve fluoride reagents like tetrabutylammonium fluoride (TBAF) or acidic conditions. nih.govcommonorganicchemistry.com However, acidic deprotection of SEM-protected 7-azaindoles can sometimes lead to the formation of unexpected side products due to the release of formaldehyde during the reaction. nih.govnih.gov For instance, treatment with trifluoroacetic acid (TFA) has been reported to yield complex mixtures, including tricyclic eight-membered ring systems. nih.gov Milder reagents such as magnesium bromide have also been explored for SEM deprotection to avoid decomposition of sensitive substrates. cmu.edu
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |
| (Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH | TBAF in THF; or TFA in DCM | nih.govnih.gov |
| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | NaOH or Mg/MeOH | nih.gov |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP | TFA or HCl in Dioxane | researchgate.net |
| Benzyl | Bn | Benzyl bromide, NaH | Catalytic Hydrogenation (H₂, Pd/C) | tugraz.at |
This table summarizes common protecting groups for the pyrrole nitrogen of 7-azaindoles and typical conditions for their removal.
Rational Design of Analogues for Structure-Activity Relationship (SAR) Studies
The rational design of analogues based on the this compound scaffold is a key strategy for developing potent and selective inhibitors of therapeutic targets like protein kinases. SAR studies involve systematically altering the structure of a lead compound and evaluating the impact of these changes on biological activity. nih.gov
Systematic Variation of Substituents around the Core Scaffold
The this compound core offers multiple positions for systematic modification to build a comprehensive SAR profile.
C-3 Position: The iodine atom is a versatile functional group that readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. rsc.orguni-rostock.de This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents to explore steric and electronic requirements in the target's binding site.
C-6 Position: The hydroxyl group can be converted into ethers (e.g., methoxy, benzyloxy) or esters to probe for additional hydrophobic interactions or hydrogen bond acceptors. It can also be used as a handle to attach larger groups or linkers.
C-2, C-4, and C-5 Positions: While the starting scaffold is unsubstituted at these positions, synthetic routes can be designed to introduce substituents here. uni-rostock.deresearchgate.net Modifications at these positions on the pyridine ring can influence the molecule's orientation in the binding pocket and affect properties like selectivity and aqueous solubility. nih.gov
| Position | Current Group | Potential Modification Reaction | Example of Introduced Group | Rationale for Modification |
| C-3 | Iodo (-I) | Suzuki Coupling | Phenyl, Pyridyl | Explore aryl binding pocket |
| Sonogashira Coupling | Phenylethynyl | Introduce rigid, linear moieties | ||
| Buchwald-Hartwig Amination | Anilino, Morpholino | Introduce H-bond donors/acceptors | ||
| N-1 | Hydrogen (-H) | Alkylation/Acylation | Methyl, Benzyl, Acetyl | Modulate electronics, block H-bond donation |
| C-6 | Hydroxyl (-OH) | Williamson Ether Synthesis | Methoxy, Ethoxy | Improve metabolic stability, probe pocket |
| Esterification | Acetate | Introduce H-bond acceptor | ||
| C-4/C-5 | Hydrogen (-H) | Halogenation, then Coupling | Amino, Alkyl | Modulate solubility and target interactions |
This table outlines potential sites for systematic variation on the this compound scaffold to conduct SAR studies.
Introduction of Linkers and Bridging Moieties
Incorporating linkers or bridging moieties into the core structure is an advanced design strategy. This approach can be used to connect the pharmacophore to another chemical entity to create dual-target inhibitors or to span across a binding site to engage with distant amino acid residues.
A linker can be attached at several positions, most commonly via the versatile C-3 iodo group or by functionalizing the C-6 hydroxyl group. The nature of the linker—its length, flexibility, and chemical composition (e.g., alkyl chain, ether, amide)—is critical and is systematically varied to achieve optimal target engagement. For instance, single-atom linkers such as methylene, sulfur, or sulfoxide groups have been used to connect different heterocyclic systems in the design of kinase inhibitors. researchgate.net This strategy can lead to compounds with significantly improved potency and altered selectivity profiles.
Mechanistic Studies of Biological Activity in Research Models
Investigation of Cellular Signaling Pathway Modulation
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated notable effects on cellular signaling pathways that govern cell life and death. These compounds have been a focus of research for their ability to induce cytotoxicity in cancer cells and halt their proliferation.
Mechanisms of Cytotoxicity in In Vitro Cancer Cell Lines
Recent studies have highlighted that analogues of 1H-pyrrolo[2,3-b]pyridine exhibit inhibitory activity against various cancer cell lines. nih.gov For instance, a specific derivative, compound 4h , was shown to inhibit the proliferation of the 4T1 breast cancer cell line. nih.govrsc.org Further research into a class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives identified a compound, 16h , with potent anti-proliferative effects against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 0.109 μM to 0.245 μM. nih.gov
Induction of Cellular Apoptosis and Proliferation Inhibition
The cytotoxic effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often linked to the induction of apoptosis, or programmed cell death. The derivative known as 4h was found to induce apoptosis in 4T1 breast cancer cells. nih.govuq.edu.au Mechanistic investigation through western blot analysis revealed that treatment with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic protein cleaved caspase-3 in a dose-dependent manner. nih.gov
Another derivative, compound 16h , was also shown to promote apoptosis in A549 lung cancer cells in a dose-dependent fashion. nih.gov Furthermore, this compound effectively arrested the cell cycle of A549 cells in the G0/G1 phase, thereby inhibiting their proliferation. nih.gov
Identification and Characterization of Molecular Targets
The biological activities of 1H-pyrrolo[2,3-b]pyridine derivatives are attributed to their interaction with specific molecular targets, primarily protein kinases and enzymes involved in disease pathology.
Inhibition of Protein Kinases (e.g., PDK1, c-Met, ALK, FGFR, JAK3)
A significant area of research has been the development of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of tyrosine kinases whose abnormal activation is linked to various cancers. nih.govrsc.org One such derivative, compound 4h , displayed potent, pan-FGFR inhibitory activity. nih.gov
Table 1: Inhibitory Activity of Compound 4h Against FGFR Isoforms
| Kinase | IC₅₀ (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
This data demonstrates the potent activity of the 1H-pyrrolo[2,3-b]pyridine derivative 4h against multiple FGFR kinases. nih.govrsc.org
Other kinase targets for this scaffold have also been identified. A series of derivatives were evaluated for activity against c-Met and ALK, with one compound showing strong c-Met kinase inhibition (IC₅₀ of 22.8 nM). researchgate.net Additionally, the 1H-pyrrolo[2,3-b]pyridine structure has been utilized to develop potent inhibitors against Traf2 and Nck-interacting kinase (TNIK), which is implicated in colorectal cancer. imist.ma
Enzyme Inhibition Studies (e.g., Human Neutrophil Elastase)
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be effective for developing inhibitors of Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory diseases. nottingham.edu.my Numerous derivatives have been synthesized and shown to be effective HNE inhibitors, with some compounds achieving IC₅₀ values in the low nanomolar range. nottingham.edu.my Structure-activity relationship studies have shown that while substitutions at the 5-position of the scaffold are tolerated, with IC₅₀ values for HNE inhibition remaining between 15-51 nM, modifications at the 2-position lead to a loss of inhibitory activity. nih.gov
Ligand-Target Binding Affinity Assessments
Molecular modeling and docking studies have provided insights into how these compounds interact with their targets. For FGFR1 inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus acts as a hinge-binder, forming two crucial hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (A564) in the kinase hinge region. nih.gov For the potent derivative 4h , an essential π–π stacking interaction was also observed between its 3,5-dimethoxyphenyl group and a phenylalanine residue (F489), allowing it to occupy a hydrophobic pocket. nih.gov
In the context of HNE inhibition, docking experiments confirmed that the orientation of active 1H-pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (Ser195-His57-Asp102) is correlated with the inhibitor's effectiveness. nottingham.edu.my Molecular docking was also used to assess the formation of a Michaelis complex between the ligand's carbonyl group and the serine residue (Ser195) of the enzyme. nih.gov
Cellular Effects in In Vitro Models
No specific data is available for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol regarding its effects on cell proliferation, viability, migration, invasion, or DNA damage and repair pathways.
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Preclinical In Vivo Studies in Animal Models (excluding human clinical data)
There are no published preclinical in vivo studies for this compound.
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Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of the C3-Iodo Substituent on Biological Activity and Potency
The C3-iodo substituent on the 7-azaindole (B17877) scaffold is a crucial feature that significantly influences the compound's utility and biological activity. The carbon-iodine bond is a versatile synthetic handle, primarily utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org This allows for the systematic introduction of a wide array of aryl and heteroaryl groups at the C3 position, enabling extensive exploration of SAR.
Research on related 7-azaindole derivatives demonstrates that the nature of the substituent replacing the iodine at C3 has a profound impact on potency. For instance, in a study targeting the HIV-1 integrase enzyme, a series of 3,6-diaryl 7-azaindoles were synthesized from a 3-iodo-6-chloro precursor. acs.org The findings highlighted that para-substitution on the C3-aryl ring is generally beneficial for inhibitory activity. acs.org The introduction of a bicyclic naphthyl group at the C3 position also resulted in high strand transfer (ST) inhibition. acs.org Conversely, meta-substitution on the C3-phenyl ring was found to be detrimental to biological activity. acs.org
Table 1: Impact of C3-Substituent on HIV-1 Integrase Strand Transfer (ST) Inhibition
This table presents data for C3-monoaryl derivatives synthesized from a 3-iodo-7-azaindole precursor, illustrating the effect of C3 functionalization on biological activity.
| Compound Analogue | C3-Substituent | % ST Inhibition at 10 µM |
|---|---|---|
| 10d | p-methoxyphenyl | 56% |
| 10g | Naphthyl | 58% |
| 10h | Benzo[d] acs.orgresearchgate.netdioxole | 54% |
Source: Adapted from ACS Omega, 2023. acs.org
Role of the C6-Hydroxyl Group in Target Interaction and Selectivity
The C6-hydroxyl group is a key functional group that can significantly influence a molecule's pharmacological profile through direct interaction with the biological target and by modifying its physicochemical properties. As a hydrogen bond donor and acceptor, the -OH group can form critical interactions with amino acid residues in a protein's binding pocket, enhancing binding affinity and contributing to selectivity.
In molecular docking studies of related 7-azaindole inhibitors, substituents at the C6 position have been shown to form important interactions. For example, a C6 4-pyridyl group was observed forming aromatic hydrogen bonds with Gln186 in the prototype foamy virus (PFV) integrase binding pocket. acs.org A hydroxyl group at this position would be similarly capable of forming specific hydrogen bonds, potentially anchoring the ligand in the active site.
Furthermore, the C6-hydroxyl group impacts the structure-property relationship by increasing the polarity and aqueous solubility of the compound. nih.gov Enhanced solubility is a desirable trait in drug candidates, often leading to improved pharmacokinetic profiles. In some cases, the bioisosteric replacement of an indole (B1671886) ring with a hydroxyl-substituted azaindole can improve physicochemical properties without compromising, and sometimes even enhancing, drug-target interactions. nih.gov Studies on iterative functionalization of the 7-azaindole core also point to the C6 position as a key site for introducing diversity. researchgate.net
Influence of Substituents at N1, C2, C4, and C5 on Activity Profiles
Modifications at other positions on the 1H-pyrrolo[2,3-b]pyridine ring—namely N1, C2, C4, and C5—are critical for fine-tuning the activity and selectivity of these derivatives.
N1 Position: The pyrrole (B145914) nitrogen (N1) is often a crucial interaction point. For some targets, such as the Cdc7 kinase, an unsubstituted N-H group is essential for activity, likely acting as a hydrogen bond donor. nih.gov In other contexts, such as for c-Met kinase inhibitors, substitution at the N1 position with various groups is explored to optimize potency and properties. nih.gov
C2 Position: The C2 position offers another vector for modification. Iterative functionalization strategies have been developed to introduce substituents at C2 after first modifying the C6 position, allowing for the synthesis of complex, polysubstituted azaindoles. researchgate.net
C4 Position: The C4 position has been investigated for its role in inhibitor potency. In the development of c-Met kinase inhibitors, substitution at the C4 position with electron-withdrawing groups was found to be a key factor in improving antitumor activity. nih.gov
C5 Position: The C5 position is another active site for modification. nih.gov In a series of fibroblast growth factor receptor (FGFR) inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, the introduction of a trifluoromethyl group at the C5 position was proposed to form a hydrogen bond with the backbone of residue G485, a crucial factor for improving the compound's activity. nih.gov
Stereochemical Considerations and Enantiomeric Purity Effects
The parent compound, 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, in its isolated form, there are no stereochemical considerations or enantiomeric purity effects.
However, stereochemistry becomes a critical factor when substituents introduced onto the scaffold create one or more chiral centers. This can occur, for example, if a substituent bearing a stereocenter is attached at any position (e.g., a chiral alkyl or aryl group at C3, or a substituted amine at C4). In such cases, the resulting molecule would exist as a pair of enantiomers or multiple diastereomers.
It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different biological activities, potencies, and metabolic profiles. One enantiomer may be highly active (the eutomer), while the other may be less active or completely inactive (the distomer). Therefore, should any synthetic modification of the this compound core lead to a chiral derivative, the separation and individual biological evaluation of each stereoisomer would be essential for a complete and accurate understanding of the structure-activity relationship.
Pharmacophore Modeling and Ligand Efficiency Analysis
Pharmacophore modeling and ligand efficiency (LE) analysis are indispensable computational tools for understanding the SAR of 7-azaindole derivatives and guiding the design of more potent and drug-like molecules.
Pharmacophore Modeling: Based on docking studies and known active compounds, a pharmacophore model for 7-azaindole inhibitors can be constructed. Key features often include:
A hydrogen bond donor feature from the N1-H of the pyrrole ring. nih.gov
A hydrogen bond donor/acceptor feature from the N7 nitrogen of the pyridine (B92270) ring. acs.org
Hydrogen bond acceptor/donor features from substituents, such as the C6-hydroxyl group.
Aromatic and hydrophobic regions defined by the bicyclic core and its substituents (e.g., at C3). nih.govnih.gov
Docking simulations of related compounds into target proteins like FGFR and the S1-RBD of SARS-CoV-2 have shown the 7-azaindole core engaging in crucial π-π stacking or π-cation interactions with aromatic residues like tyrosine or charged residues like lysine (B10760008) and arginine. nih.govnih.gov
Ligand Efficiency (LE): LE is a metric used to assess the binding energy per heavy atom of a compound, providing a measure of how efficiently a molecule binds to its target. It is a valuable tool for lead optimization. In the development of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, optimization of a lead compound led to a significant improvement in ligand efficiency from 0.13 to 0.44. nih.gov This increase in LE indicated that the structural modifications resulted in a more potent compound without a disproportionate increase in molecular size, a key goal in drug design. nih.gov Quantitative structure-activity relationship (QSAR) studies, such as CoMFA and CoMSIA, have also been successfully applied to this scaffold to build predictive models that guide the design of new analogs with enhanced activity. imist.ma
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the properties of 7-azaindole (B17877) derivatives. mdpi.comresearchgate.netubc.caresearchgate.net
Electronic Properties: Theoretical studies on the 7-azaindole scaffold show that the nitrogen atom in the pyridine (B92270) ring acts as a π and σ acceptor, while the pyrrole (B145914) ring is a π donor and σ acceptor. researchgate.net The C-3 position of the 7-azaindole ring is found to have the highest electron density, making it susceptible to electrophilic substitution. researchgate.net This is consistent with experimental observations where direct iodination occurs readily at this position. mdpi.comnih.gov Calculations of atomic charges, pKa values, and Highest Occupied Molecular Orbital (HOMO) coefficients can predict the regioselectivity of such reactions. mdpi.comnih.gov For 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, the iodine at C-3 and the hydroxyl group at C-6 significantly modulate the electronic distribution. The iodine atom, being a large and polarizable halogen, can participate in halogen bonding, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Reactivity Analysis: Computational modeling is used to predict the outcomes of chemical reactions. researchgate.net For instance, the behavior of 1-arylated 7-azaindoles in direct iodination has been studied, with results explained by considering HOMO orbital coefficients and atomic charges. mdpi.comnih.gov Quantum chemical calculations can also elucidate the mechanisms of more complex reactions, such as the copper-mediated aerobic oxidative C-H iodination of indoles. researchgate.net High-level quantum chemical calculations on various iodine-containing species help in understanding the reactivity and stability of the C-I bond in different chemical environments. bohrium.comrsc.org
Table 1: Calculated Electronic Properties of the 7-Azaindole Scaffold This table presents representative data for the parent 7-azaindole scaffold based on computational studies. The specific values for this compound would be modulated by its substituents.
| Property | Method | Finding | Significance | Reference |
| Atomic Charges | DFT | C-3 position has the highest electron density. | Predicts regioselectivity of electrophilic substitution. | researchgate.net |
| Rotational Constants | B3LYP/6-31G(d) | Good agreement with experimental values. | Validates the accuracy of the computational geometry. | mdpi.com |
| UV Excitation Spectrum | DFT | Accurately predicts energies for the lowest excited states. | Helps interpret experimental spectra and understand photophysics. | mdpi.com |
| pKa Values | DFT | Can predict the most acidic protons in the structure. | Explains reactivity in base-mediated reactions. | mdpi.comnih.gov |
| HOMO/LUMO Orbitals | DFT | HOMO is localized on the pyrrole ring, LUMO on the pyridine. | Determines electron-donating/accepting capabilities. | researchgate.net |
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecule inhibitors to their protein targets. The 7-azaindole scaffold is a common framework for inhibitors of various protein kinases and other enzymes. researchgate.netmdpi.comijper.orgmdpi.com
Docking Studies: Derivatives of 7-azaindole have been successfully docked into the active sites of numerous biological targets. These studies are crucial for understanding structure-activity relationships (SARs). For example, 7-azaindole analogues have been designed and docked as inhibitors of Poly (ADP-ribose) polymerases (PARP), DEAD-box helicase 3 (DDX3), and various protein kinases like Colony-Stimulating Factor 1 Receptor (CSF-1R). ijper.orgnih.govresearchgate.net Docking simulations reveal key interactions, such as hydrogen bonds with the pyrrole N-H and pyridine nitrogen, as well as π-π stacking or cation-π interactions involving the bicyclic aromatic system. nih.govnih.gov In a study on inhibitors of the SARS-CoV-2 spike-hACE2 interaction, the 7-azaindole scaffold of a lead compound was shown to form a hydrogen bond with ASP30 of hACE2 and a pi-cation interaction with LYS417 of the spike protein. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time. These simulations model the atomic movements of the system, providing insights into the flexibility of the protein and the ligand, and the persistence of key intermolecular interactions. nih.gov For a 7-azaindole derivative, ASM-7, targeting the SARS-CoV-2 S1-RBD-hACE2 interface, MD simulations revealed stable binding and the formation of strong non-covalent interactions with key residues, which altered the structural dynamics of the protein complex. nih.gov
Table 2: Examples of Molecular Docking Studies with 7-Azaindole Derivatives
| Target Protein | Derivative Type | Key Interactions Noted in Docking | Significance | Reference |
| PARP (6NRH) | Various 7-azaindole analogues | Binding to the nicotinamide (B372718) pocket | Potential as anticancer agents | ijper.org |
| DDX3 (2I4I) | 5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyridin-2-ol | π-interactions and H-bonds with Tyr200, Arg202 | Identified a potent DDX3 inhibitor for cancer therapy | nih.gov |
| CSF-1R | Substituted 7-azaindole analogues | Interaction with the kinase hinge region | Guided synthesis of nanomolar inhibitors | researchgate.net |
| SARS-CoV-2 Spike (S1-RBD) | Substituted 7-azaindole amides | H-bonds with hACE2 (ASP30), pi-cation with S1-RBD (LYS417) | Development of viral entry inhibitors | nih.gov |
| Ectonucleotidases (NPP1/NPP3) | Pyrrolo[2,3-b]pyridine sulfonylureas | Interactions with Thr256, His380 (NPP1) | Identified potent and selective enzyme inhibitors | nih.gov |
Ligand-Based and Structure-Based Drug Design Approaches
The development of new therapeutic agents based on the this compound scaffold can be pursued through two primary computational drug design strategies: ligand-based and structure-based approaches.
Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structural information of the biological target. Molecular docking, as described above, is a cornerstone of SBDD. By visualizing how 7-azaindole derivatives fit into a target's binding site, medicinal chemists can rationally design modifications to improve potency and selectivity. mdpi.commdpi.com Strategies like scaffold hopping, where the core of a known inhibitor is replaced with a different one like pyrrolopyrimidine, and molecular hybridization, which merges fragments from different known ligands, are powerful SBDD techniques that have been applied to this class of compounds. mdpi.com
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods can be used. These approaches derive a model for biological activity from a set of molecules known to be active. Pharmacophore modeling is a key LBDD technique. dergipark.org.tr A pharmacophore represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. dergipark.org.tracs.org For 7-azaindole derivatives, pharmacophore models have been generated to identify new inhibitors for targets like Mycobacterium tuberculosis DprE1 and Plasmodium falciparum Hsp90. acs.orgnih.gov A typical pharmacophore for a 7-azaindole kinase inhibitor often includes features corresponding to the N-H donor, the pyridine nitrogen acceptor, and the aromatic rings. researchgate.net
Table 3: Comparison of Drug Design Approaches for 7-Azaindole Scaffolds
| Approach | Principle | Methodology | Example Application | Reference |
| Structure-Based | Utilizes 3D structure of the target protein. | Molecular Docking, Molecular Dynamics, Fragment-based design. | Design of selective BTK inhibitors based on kinase crystal structures. | nih.gov |
| Ligand-Based | Uses a set of active ligands to build a model. | Pharmacophore Modeling, Quantitative Structure-Activity Relationship (QSAR). | Generation of a pharmacophore model to discover DprE1 inhibitors for tuberculosis. | nih.gov |
Conformational Analysis and Tautomerism Studies
The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional shape (conformation) and the potential existence of different isomeric forms (tautomers).
Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. The 7-azaindole core can exist in two primary tautomeric forms: the standard 1H-pyrrolo[2,3-b]pyridine and the 7H-pyrrolo[2,3-b]pyridine, where the proton has moved from the pyrrole nitrogen (N1) to the pyridine nitrogen (N7). researchgate.netresearchgate.net Furthermore, the 6-hydroxy substituent introduces keto-enol tautomerism. The "-ol" suffix denotes the enol form (6-hydroxy), which can tautomerize to the corresponding keto form, 3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-6-one. Theoretical studies, often using advanced methods like Complete Active Space Self-Consistent Field (CASSCF), are employed to calculate the relative energies and interconversion barriers of these tautomers. acs.orgnih.gov The tautomeric equilibrium can be influenced by the solvent environment and electronic effects of other substituents. nih.govcapes.gov.br
Conformational Analysis: While the bicyclic core of this compound is largely planar, substituents can introduce conformational flexibility. Computational methods are used to determine the preferred spatial arrangement of these substituents and the energy barriers to their rotation. For 7-azaindole derivatives, geometry optimization is a standard first step in any computational study to find the lowest energy conformation. mdpi.comresearchgate.net The planarity and orientation of substituents can be critical for fitting into a protein's binding site.
Figure 1: Potential Tautomers of this compound (A representation of the main tautomeric forms discussed)
1H-Enol form: The structure as named, this compound.
1H-Keto form: 3-iodo-1,7-dihydro-pyrrolo[2,3-b]pyridin-6-one.
7H-Enol form: 3-iodo-7H-pyrrolo[2,3-b]pyridin-6-ol.
7H-Keto form: 3-iodo-1,5-dihydro-pyrrolo[2,3-b]pyridin-6-one.
Computational studies are required to determine the relative stability of these forms.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools to move beyond static pictures of molecules and explore the dynamic processes of chemical reactions. By mapping out reaction pathways, identifying intermediate structures, and calculating the energies of transition states, researchers can gain a detailed understanding of reaction mechanisms.
Predicting Reaction Outcomes: As mentioned previously, computational tools can be predictive, offering valuable insights before experiments are conducted. researchgate.net The regioselectivity of the direct iodination of 1-arylated 7-azaindoles at the C3 position was successfully predicted by analyzing calculated atomic charges and HOMO orbital coefficients. mdpi.comnih.gov This predictive power is crucial for planning synthetic routes to new derivatives of this compound and other related heterocycles. nih.gov
Transition State Calculations: A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the rate of a reaction. Variational Transition State Theory (VTST) and methods like CASSCF are used to locate and characterize transition states. nih.gov For example, detailed theoretical studies on the excited-state proton transfer and tautomerization in 7-azaindole complexes have computed the transition state structures, revealing concerted but asynchronous mechanisms. acs.orgnih.gov Similar calculations could be applied to predict the mechanisms of reactions involving this compound, such as nucleophilic substitution at the C-6 position or cross-coupling reactions at the C-3 iodo-substituent. Quantum chemistry calculations have been used to investigate the reaction pathways of electrophilic iodination, including the transition states involved. researchgate.net
Advanced Analytical and Spectroscopic Characterization
High-Resolution Mass Spectrometry for Molecular Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula. For 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, this technique would be used to verify its molecular weight and, by extension, its elemental formula, C₇H₅IN₂O.
Detailed research findings from HRMS analysis of this compound are not widely available in the public domain. However, the expected data from such an analysis would be presented as follows:
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₅IN₂O |
| Calculated Monoisotopic Mass | 259.9447 u |
| Ionization Mode | Electrospray (ESI) |
| Observed m/z | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of a molecule in solution. One-dimensional (1D) NMR, particularly ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in the molecule.
For this compound, ¹H NMR would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the hydroxyl and amine protons. The chemical shifts, integration, and coupling patterns of these signals would provide critical information for confirming the substitution pattern. ¹³C NMR would complement this by identifying the chemical shifts of each unique carbon atom in the heterocyclic framework.
Specific, peer-reviewed 1D and 2D NMR data for this compound are not readily found in published literature. The anticipated ¹H NMR data would be presented in a table similar to the one below.
Table 2: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-2 | Data not available | s | - | 1H |
| H-4 | Data not available | d | Data not available | 1H |
| H-5 | Data not available | d | Data not available | 1H |
| NH (pyrrole) | Data not available | br s | - | 1H |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques measure the vibrational frequencies of bonds, which are characteristic of specific functional groups.
For this compound, IR and Raman spectroscopy would be used to confirm the presence of key functional groups such as the O-H stretch of the hydroxyl group, the N-H stretch of the pyrrole ring, C-N and C=C stretching vibrations within the aromatic rings, and the C-I stretch. While a commercial supplier hints at the existence of IR spectroscopic data, the specific details are not publicly accessible. evitachem.com
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| O-H stretch (hydroxyl) | ~3200-3600 | IR, Raman |
| N-H stretch (pyrrole) | ~3300-3500 | IR, Raman |
| C=C stretch (aromatic) | ~1400-1600 | IR, Raman |
| C-N stretch | ~1250-1350 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of this compound would be required.
There is no publicly available X-ray crystallographic data for this compound. If such data were available, it would provide the following parameters:
Table 4: Crystallographic Data Parameters
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic techniques are essential for assessing the purity of a compound and for its separation from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of non-volatile organic compounds. A specific HPLC method would be developed for this compound, defining the column, mobile phase, flow rate, and detection wavelength to achieve optimal separation and quantification of any impurities.
Gas Chromatography (GC) could also be employed, potentially after derivatization of the hydroxyl and amine groups to increase volatility.
Detailed, validated chromatographic methods for the analysis of this compound are not described in the available scientific literature. A typical HPLC purity analysis would report the following:
Table 5: Representative HPLC Purity Analysis Data
| Parameter | Details |
|---|---|
| Column | Data not available |
| Mobile Phase | Data not available |
| Flow Rate | Data not available |
| Detection Wavelength | Data not available |
| Retention Time | Data not available |
Potential Research Applications and Future Directions
Development of 3-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol as a Chemical Probe for Target Validation
A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The development of such probes is a critical step in the validation of new drug targets. This compound is an ideal candidate for development into a chemical probe due to its inherent functionalities.
The iodine atom at the 3-position can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic introduction of different substituents to probe the binding pocket of a target protein. Furthermore, the 6-hydroxy group can be used to attach reporter tags, such as fluorescent dyes or biotin, which are essential for visualizing and isolating the probe-target complex. This dual functionality enables the creation of a library of probes to systematically investigate structure-activity relationships (SAR) and validate the role of a specific target in disease. For instance, such probes could be instrumental in studying the function of various kinases, a class of enzymes frequently targeted in cancer therapy. nih.govrsc.org
Utilization as a Scaffold for Novel Drug Discovery Programs in Medicinal Chemistry
The 7-azaindole (B17877) scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates featuring this core structure. nih.gov These compounds have shown efficacy against a range of diseases, including cancer and viral infections. nih.govnih.gov The compound this compound serves as a valuable starting material for the generation of new drug candidates.
The versatility of the 3-iodo group allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be optimized to enhance binding affinity and selectivity for a particular biological target. nih.govnih.gov The 6-hydroxy group can also be modified to improve pharmacokinetic properties, such as solubility and metabolic stability. This dual-handle approach allows for a comprehensive exploration of the chemical space around the 7-azaindole core, increasing the probability of identifying potent and selective drug candidates. For example, derivatives of the pyrrolo[2,3-b]pyridine scaffold have shown promise as inhibitors of B-RAF, fibroblast growth factor receptors (FGFRs), and glycogen (B147801) synthase kinase-3β (GSK-3β), all of which are important targets in oncology and neurodegenerative diseases. nih.govrsc.orgnih.gov
Table 1: Examples of Biologically Active Pyrrolo[2,3-b]pyridine Derivatives and Their Targets
| Derivative Class | Target | Therapeutic Area |
|---|---|---|
| B-RAF Inhibitors | B-RAF Kinase | Cancer |
| FGFR Inhibitors | Fibroblast Growth Factor Receptors | Cancer |
| GSK-3β Inhibitors | Glycogen Synthase Kinase-3β | Alzheimer's Disease |
| HIV-1 Integrase Inhibitors | HIV-1 Integrase | HIV/AIDS |
| Orai Channel Inhibitors | Orai Calcium Channels | Asthma |
Contribution to the Understanding of 7-Azaindole Chemistry and Biology
The study of this compound and its derivatives can significantly contribute to the broader understanding of 7-azaindole chemistry and biology. The reactivity of the 3-iodo and 6-hydroxy groups can be systematically investigated to expand the synthetic toolbox for functionalizing the 7-azaindole nucleus. acs.orgresearchgate.net
From a biological perspective, a library of derivatives synthesized from this scaffold can be screened against a wide range of biological targets to identify new activities and to further elucidate the structure-activity relationships of the 7-azaindole class. nih.gov This can lead to the discovery of novel biological pathways that can be modulated by 7-azaindole derivatives and provide a deeper understanding of their mechanism of action. The physicochemical properties of these derivatives, such as their solubility and membrane permeability, can also be studied to understand how different substituents at the 3- and 6-positions influence their drug-like properties. nih.gov
Exploration of New Synthetic Pathways and Methodologies
The unique structure of this compound provides an opportunity to explore and develop new synthetic methodologies. The presence of two distinct functional groups allows for the investigation of selective and orthogonal reactions. For instance, new methods for the regioselective functionalization of the 7-azaindole ring in the presence of both an iodo and a hydroxyl group could be developed. organic-chemistry.orgeurekaselect.com
Furthermore, the synthesis of the this compound scaffold itself can be a subject of methodological studies, aiming for more efficient and scalable routes. ajol.infonih.gov Advances in organometallic chemistry could be applied to develop novel cyclization strategies for the construction of the 7-azaindole core. rsc.org The development of such new synthetic methods would not only facilitate the synthesis of derivatives of this compound but would also be applicable to the synthesis of other complex heterocyclic compounds.
Design of Next-Generation Pyrrolo[2,3-b]pyridine Derivatives with Enhanced Properties
The knowledge gained from the studies described above can be leveraged to design the next generation of pyrrolo[2,3-b]pyridine derivatives with enhanced properties. By understanding the structure-activity relationships and the influence of different substituents on the physicochemical properties, it will be possible to rationally design new compounds with improved potency, selectivity, and pharmacokinetic profiles.
For example, computational modeling and structure-based drug design can be used to predict which substituents at the 3- and 6-positions are most likely to result in favorable interactions with a specific biological target. This in silico approach, combined with efficient synthetic strategies, can accelerate the discovery of new drug candidates. The goal would be to develop derivatives that not only have superior efficacy but also possess improved drug-like properties, such as better oral bioavailability and reduced off-target effects. The versatility of the this compound scaffold makes it an excellent starting point for such design efforts.
Q & A
Q. What are the established synthetic routes for 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol, and how do reaction conditions influence yield?
The synthesis often involves halogenation or cyclization strategies. A common approach is the iodination of pyrrolo-pyridine precursors using iodine-containing reagents under controlled conditions. For example, outlines a general procedure for pyrrole derivatives using chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and recrystallization from methanol. Optimizing reaction time and temperature is critical to avoid overhalogenation or decomposition. Purification via column chromatography or recrystallization (as in ) is recommended to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Proton environments (e.g., δ 11.6 ppm for NH in ) and iodine’s deshielding effects on adjacent protons .
- Mass spectrometry : Molecular ion peaks (e.g., ESIMS m/z: 309.9 in ) confirm molecular weight.
- X-ray crystallography : Resolves regiochemical ambiguities, as demonstrated in for structurally similar thieno-pyridines.
- HPLC : Validates purity, especially when synthesizing derivatives for biological assays .
Q. What are common intermediates in the synthesis of pyrrolo[2,3-b]pyridine derivatives?
Key intermediates include halogenated precursors (e.g., 3-bromo or 6-chloro analogues in and ) and protected hydroxyl groups (e.g., ethyl esters in ). For example, 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate () is a versatile intermediate for further functionalization via Suzuki coupling or nucleophilic substitution .
Advanced Research Questions
Q. How can this compound be utilized in designing Janus kinase (JAK) inhibitors?
highlights pyrrolo-pyridines as JAK inhibitors due to their ability to occupy the ATP-binding pocket. To evaluate activity:
- In vitro kinase assays : Measure IC50 values against JAK isoforms.
- Molecular docking : Compare binding modes of iodinated vs. non-iodinated derivatives (iodine’s bulk may enhance selectivity).
- SAR studies : Replace iodine with smaller halogens (e.g., bromine in ) to assess steric and electronic effects .
Q. What challenges arise in achieving regioselective iodination of pyrrolo[2,3-b]pyridin-6-ol?
Regioselectivity is influenced by:
- Directing groups : The hydroxyl group at position 6 may direct iodination to position 3 via hydrogen bonding or electronic effects.
- Reagent choice : Iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic/basic conditions ( notes iodine substitution effects in related compounds).
- Competing pathways : Overiodination or ring-opening, as seen in ’s synthesis of 6-fluoro-3-iodo derivatives .
Q. How should researchers address contradictory spectral data in structural elucidation?
- Tautomerism : The compound may exist as keto-enol tautomers, causing split NMR signals (e.g., vicinal protons in ’s analysis of iodinated benzofuropyridines).
- Impurity profiling : Use LC-MS to detect byproducts (e.g., dehalogenated species or dimerization).
- Comparative analysis : Cross-reference with structurally validated analogues (e.g., 3-bromo derivatives in ) .
Q. What strategies optimize reaction conditions for scale-up synthesis?
- Solvent selection : Replace xylene () with greener alternatives (e.g., DMF or acetonitrile) to improve safety and solubility.
- Catalysis : Use Pd catalysts for Suzuki couplings () or phase-transfer catalysts for heterogeneous reactions.
- Process monitoring : In-line FTIR or Raman spectroscopy to track iodine incorporation and reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
